2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
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Overview
Description
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of 2-methyl-3-bromopropan-1-amine with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-25°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine: Similar structure but with an additional methyl group on the nitrogen atom.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a pyrrolidine ring instead of a tetrahydrofuran ring
Uniqueness
2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is unique due to its specific ring structure and the presence of both an amine and a tetrahydrofuran moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-7(6-9)5-8-3-2-4-10-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
HJDUKRWPOIOZNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCO1)CN |
Origin of Product |
United States |
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